molecular formula C11H9N5S B13750014 3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179360-49-6

3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13750014
CAS No.: 1179360-49-6
M. Wt: 243.29 g/mol
InChI Key: LPCJCERJFPRJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a unique combination of a naphthyridine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,6-naphthyridine-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Reduced derivatives, such as the corresponding amine or alcohol

    Substitution: Substituted derivatives with different functional groups replacing the amine group

Scientific Research Applications

3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

  • 3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(3-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Comparison: Compared to similar compounds, 3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the naphthyridine and thiadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1179360-49-6

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

3-(3-methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H9N5S/c1-6-4-7-5-13-3-2-8(7)14-9(6)10-15-11(12)17-16-10/h2-5H,1H3,(H2,12,15,16)

InChI Key

LPCJCERJFPRJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2)N=C1C3=NSC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.